molecular formula C22H17NO5 B15318199 1,3-Dioxoisoindolin-2-yl (S)-2-(6-methoxynaphthalen-2-yl)propanoate

1,3-Dioxoisoindolin-2-yl (S)-2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B15318199
M. Wt: 375.4 g/mol
InChI Key: XLVDRJSPJVBJAH-ZDUSSCGKSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Naphthalene Moiety: This step involves the coupling of the isoindoline core with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the resulting compound with a suitable alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride Derivatives: These compounds share the isoindoline core and exhibit similar chemical properties.

    Naphthalene Derivatives: Compounds with a naphthalene moiety often have comparable biological activities.

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is unique due to the specific combination of the isoindoline and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C22H17NO5/c1-13(14-7-8-16-12-17(27-2)10-9-15(16)11-14)22(26)28-23-20(24)18-5-3-4-6-19(18)21(23)25/h3-13H,1-2H3/t13-/m0/s1

InChI Key

XLVDRJSPJVBJAH-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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